Sculponeatin A Sculponeatin A Sculponeatin A is a natural product found in Isodon rubescens and Isodon sculponeatus with data available.
Brand Name: Vulcanchem
CAS No.: 85287-60-1
VCID: VC0197850
InChI: InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1
SMILES: CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol

Sculponeatin A

CAS No.: 85287-60-1

Cat. No.: VC0197850

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Sculponeatin A - 85287-60-1

Specification

CAS No. 85287-60-1
Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
IUPAC Name (1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione
Standard InChI InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1
SMILES CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
Canonical SMILES CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
Appearance Cryst.

Introduction

Chemical Structure and Properties

Sculponeatin A belongs to the class of ent-kaurane diterpenoids and is characterized by a complex polycyclic structure. It is taxonomically classified under "Lipids and lipid-like molecules > Prenol lipids > Terpene lactones > Diterpene lactones" . The compound features a distinctive bicyclo[3.2.1]octane ring system and contains multiple stereogenic centers that are critical for its biological activity.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₄O₆
Molecular Weight360.40 g/mol
Exact Mass360.15728848 g/mol
IUPAC Name(1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.1⁵,⁸.0¹,¹¹.0²,⁸.0¹⁷,²⁰]henicosane-7,9-dione
Topological Polar Surface Area82.10 Ų
XlogP1.20
H-Bond Acceptor6
H-Bond Donor1
Rotatable Bonds0

Table 1. Physical and chemical properties of Sculponeatin A

The structural complexity of Sculponeatin A is evident from its IUPAC name and molecular structure. The compound contains six oxygen atoms distributed across hydroxy and carbonyl functional groups, as well as ether linkages that form part of its complex ring systems . Its relatively low XlogP value (1.20) suggests moderate lipophilicity, which may contribute to its ability to cross biological membranes while maintaining sufficient water solubility .

ADMET Properties

Computational predictions of Sculponeatin A's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties provide insights into its potential pharmacokinetic behavior:

ParameterValueProbability (%)
Human Intestinal AbsorptionPositive96.29
Caco-2 PermeabilityPositive51.44
Blood-Brain Barrier PenetrationPositive52.50
Human Oral BioavailabilityNegative62.86
Subcellular LocalizationMitochondria74.78
CYP3A4 SubstratePositive66.80
P-glycoprotein InhibitorNegative77.42
P-glycoprotein SubstrateNegative58.08

Table 2. Predicted ADMET properties of Sculponeatin A

These predictions suggest that Sculponeatin A has high potential for intestinal absorption but may have limited oral bioavailability. The predicted mitochondrial localization is particularly interesting given its demonstrated effects on mitochondrial function, as discussed in later sections.

Natural Sources and Occurrence

Sculponeatin A has been isolated from two main plant species:

  • Isodon sculponeatus (synonym: Rabdosia sculponeata)

  • Isodon rubescens

Both plants belong to the Lamiaceae family and have been traditionally used in Chinese and Japanese medicine for the treatment of various ailments . Isodon species are rich sources of bioactive diterpenoids, which have attracted significant research interest due to their diverse biological activities.

The compound was first isolated and characterized from Isodon sculponeatus, which is indigenous to certain regions of China. The plant extracts have been used in traditional medicine for their anti-inflammatory, antibacterial, and anticancer properties . The isolation process typically involves solvent extraction followed by various chromatographic techniques to obtain the pure compound.

Biological Activities

Anticancer Activity in Breast Cancer

Recent research has demonstrated that Sculponeatin A exhibits significant anticancer activity against breast cancer cells. A 2023 study published in Phytomedicine investigated the mechanism underlying this activity .

Mechanism of Action

Sculponeatin A induces ferroptosis, an iron-dependent form of regulated cell death, in breast cancer cells through a novel mechanism involving the transcription factor E26 transformation specificity-1 (ETS1) . The compound works through several key mechanisms:

  • Direct binding to the ETS domain of the ETS1 protein

  • Inhibition of transcriptional expression of SLC7A11/xCT (a cystine/glutamate antiporter essential for glutathione synthesis)

  • Promotion of ETS1-SYVN1 (synoviolin 1) interaction

  • SYVN1-mediated ubiquitination and proteasomal degradation of ETS1

  • Induction of SLC7A11/xCT-dependent ferroptosis

The researchers identified lysine 318 (K318) of ETS1 as the critical site for SYVN1-mediated ubiquitination . This finding establishes a novel mechanism by which natural products can induce ferroptosis in cancer cells.

Experimental Findings

The study employed multiple experimental approaches to characterize Sculponeatin A's effects:

  • Flow cytometric analysis demonstrated increased markers of ferroptosis

  • Biochemical assays showed decreased glutathione levels and increased malondialdehyde and iron levels, all consistent with ferroptosis

  • Microscale thermophoresis and drug affinity responsive target stability assays confirmed direct binding between Sculponeatin A and ETS1

  • Western blot analysis demonstrated decreased ETS1 and xCT expression upon Sculponeatin A treatment

  • In vivo mouse model experiments confirmed tumor growth inhibition without obvious toxicity

These findings establish Sculponeatin A as a promising compound for breast cancer treatment through a unique mechanism involving ETS1 degradation and ferroptosis induction .

Activity Against Non-Small Cell Lung Cancer

In addition to its effects on breast cancer, Sculponeatin A has demonstrated significant activity against non-small cell lung cancer (NSCLC) through a different mechanism involving mitochondrial dysfunction .

Mechanism of Action in NSCLC

The 2025 study published in the British Journal of Pharmacology revealed that Sculponeatin A induces mitochondrial dysfunction in NSCLC through:

  • Promotion of WW domain containing E3 ubiquitin protein ligase 2 (WWP2)-mediated ubiquitination and degradation of mitochondrial STAT3 (mitoSTAT3)

  • Direct binding to mitoSTAT3, facilitating its interaction with WWP2

  • Inhibition of mitochondrial respiration

  • Opening of the mitochondrial permeability transition pore

  • Disruption of mitochondrial function

This mechanism is particularly significant because no previous inhibitor drugs targeting mitoSTAT3 or phosphorylated STAT3 at serine 727 (S727) had been identified .

Experimental Approaches and Findings

The research employed several sophisticated techniques to characterize Sculponeatin A's effects on NSCLC:

  • xCELLigence real-time cell analysis and high-content analysis measured cytotoxicity

  • Transmission electron microscopy visualized mitochondrial structural changes

  • Mitochondrial permeability transition pore opening assays demonstrated increased permeability

  • Seahorse cellular flux assays showed inhibition of mitochondrial respiration

  • Western blot analysis confirmed decreased mitoSTAT3 levels

  • In vivo studies with nude mice and zebrafish models demonstrated tumor growth inhibition

The study also investigated the pharmacokinetics of Sculponeatin A in rats and evaluated its toxicity in zebrafish, finding that high doses may cause cardiac damage .

Related Compounds

Sculponeatin A belongs to a family of structurally related diterpenoids isolated from Isodon species. Understanding these related compounds provides context for Sculponeatin A's properties and activities.

Sculponeatin N

Sculponeatin N is another diterpenoid isolated from Isodon sculponeatus that shares structural similarities with Sculponeatin A. It has demonstrated cytotoxicity against K562 and HepG2 cancer cell lines with IC50 values of 0.21 and 0.29 μM, respectively . Its total synthesis has been achieved and reported in the literature . Key features of its synthesis include:

  • A regio- and stereoselective aldol reaction to form a lactone

  • An intramolecular Diels-Alder reaction to install B and C rings simultaneously

  • A radical cyclization to forge the D ring

The successful synthesis of Sculponeatin N provides a potential blueprint for synthetic approaches to Sculponeatin A.

Other ent-Kaurane Diterpenoids

Oridonin is one of the most extensively studied ent-kaurane diterpenoids and provides a useful comparison point for Sculponeatin A. It has demonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 3.1 to 63.7 μM . Like Sculponeatin A, oridonin induces apoptosis in cancer cells, though through different molecular mechanisms.

Other related compounds include:

  • Sculponeatin B, which shares structural similarities with Sculponeatin A

  • Enmein-type 6,7-seco-ent-kaurane diterpenoids, which have shown potent anticancer activities

These related compounds collectively demonstrate the therapeutic potential of this class of natural products against cancer and other diseases.

Research Challenges and Future Directions

Despite its promising biological activities, several challenges must be addressed before Sculponeatin A can advance as a therapeutic agent:

Toxicity Concerns

Evaluation of Sculponeatin A's toxicity in zebrafish models has shown that overdose may cause cardiac damage . More comprehensive toxicology studies are needed to establish its safety profile and therapeutic window.

Pharmacokinetics and Drug Delivery

While pharmacokinetic studies have been conducted in rats , more detailed investigations are needed to understand Sculponeatin A's absorption, distribution, metabolism, and excretion profiles in humans. The compound's predicted moderate intestinal absorption and limited oral bioavailability may necessitate the development of specialized drug delivery systems.

Structure Optimization

The complex structure of Sculponeatin A presents both challenges and opportunities for medicinal chemistry. Structure optimization efforts could focus on:

  • Enhancing potency against specific targets

  • Improving pharmacokinetic properties

  • Reducing potential toxicity

  • Simplifying the structure to facilitate synthesis

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